REACTION_CXSMILES
|
[CH:1](=[N:8][NH:9][CH:10]([CH3:12])[CH3:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([Li])CCC.C(=O)=O.C(O[CH:24]=[C:25]([C:28]#[N:29])[C:26]#[N:27])C>C1COCC1>[CH:1](=[N:8][N:9]([CH:24]=[C:25]([C:28]#[N:29])[C:26]#[N:27])[CH:10]([CH3:12])[CH3:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
1-benzylidene-2-isopropylhydrazine
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=NNC(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=C(C#N)C#N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
completion of the addition
|
Type
|
CUSTOM
|
Details
|
was quenched with saturated aqueous sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
The quenched reaction mixture
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was suspended in ethanol with sonication
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected via filtration
|
Type
|
WASH
|
Details
|
washed with a small amount of cold ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)=NN(C(C)C)C=C(C#N)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |